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Compound of Interest

Compound Name: 2-Bromo-4-butylaniline

CAS No.: 51605-98-2

Cat. No.: B7880698

Get Quote

Executive Summary
2-Bromo-4-butylaniline (CAS: 51605-98-2) is a critical intermediate in the synthesis of

functionalized heterocycles and pharmaceuticals. Its structural integrity is defined by the

specific ortho-bromination relative to the amine and the para-positioning of the linear n-butyl

chain.

In process chemistry, two primary risks compromise the quality of this intermediate:

Incomplete Bromination: Residual 4-butylaniline (precursor).

Isomer Confusion: Misidentification with 2-Bromo-4-tert-butylaniline (CAS: 103273-01-4), a

common analog with significantly different steric properties.

This guide provides an objective, data-driven comparison of the spectral "performance"

(resolution and identification confidence) of 2-Bromo-4-butylaniline against these alternatives.

We utilize 1H NMR, 13C NMR, and GC-MS to establish a self-validating identification protocol.
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Comparative Spectral Analysis
Nuclear Magnetic Resonance (1H NMR)
The definitive method for distinguishing the target from its tert-butyl isomer is the alkyl region

analysis. While the aromatic region confirms the 1,2,4-substitution pattern, the aliphatic region

resolves the chain linearity.

Table 1: Comparative 1H NMR Shifts (CDCl₃, 400 MHz)

Proton Assignment
Target: 2-Bromo-4-n-

butylaniline

Alternative: 2-

Bromo-4-tert-

butylaniline

Precursor: 4-n-

Butylaniline

Aromatic H (C6)
6.70 (d,

Hz)

6.72 (d,

Hz)

6.65 (d,

Hz)

Aromatic H (C5)
6.95 (dd,

Hz)

7.15 (dd,

Hz)

7.00 (d,

Hz)

Aromatic H (C3)
7.25 (d,

Hz)

7.43 (d,

Hz)

7.00 (d,

Hz)

Amine (-NH₂) 3.85 (br s) 3.90 (br s) 3.55 (br s)

Alkyl

(-CH₂-Ar)

2.48 (t,

Hz, 2H)

Absent
2.52 (t,

Hz, 2H)

Alkyl 1.55 (m, 2H), 1.35 (m,

2H)
Absent 1.58 (m), 1.36 (m)

Alkyl Methyl (-CH₃)
0.92 (t,

Hz, 3H)
1.28 (s, 9H)

0.93 (t,

Hz, 3H)
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Key Diagnostic:

Target vs. Isomer: The tert-butyl analog shows a sharp singlet at

1.28 ppm (9H). The target n-butyl compound displays a triplet at

0.92 ppm (3H) and a distinct triplet at

2.48 ppm (2H) corresponding to the benzylic protons.

Target vs. Precursor: The precursor (4-butylaniline) possesses a plane of symmetry,

rendering the C2/C6 and C3/C5 protons equivalent (AA'BB' system). Bromination breaks this

symmetry, splitting the aromatic signals into three distinct environments (ABC system).

Mass Spectrometry (GC-MS)
Mass spectrometry provides the "fingerprint" validation through isotopic abundance.

Table 2: MS Fragmentation Profile (EI, 70 eV)

Feature
2-Bromo-4-n-

butylaniline

2-Bromo-4-tert-

butylaniline
4-n-Butylaniline

Molecular Ion (

)
227 / 229 (1:1 ratio) 227 / 229 (1:1 ratio) 149

Base Peak 184/186 (Loss of

propyl)

212/214 (Loss of

methyl)
106

Isotope Pattern

Distinct doublet (

Br/

Br)

Distinct doublet (

Br/

Br)

Single dominant peak

Fragmentation Logic

Benzylic cleavage

loses

(43 Da)

Loss of

(15 Da) from

-butyl

Benzylic cleavage
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Performance Insight: The n-butyl chain undergoes McLafferty-like rearrangement or simple

benzylic cleavage, resulting in a significant M-43 peak. The tert-butyl group predominantly

loses a methyl group (M-15). This fragmentation difference is the primary MS differentiator

between the isomers.

Experimental Protocols
Protocol A: High-Resolution NMR Characterization
Self-Validating Step: The presence of a singlet at 1.28 ppm automatically invalidates the

sample as n-butyl.

Sample Preparation: Dissolve 10 mg of the analyte in 0.6 mL of CDCl₃ (99.8% D) containing

0.03% TMS.

Acquisition:

Frequency: 400 MHz minimum.

Scans: 16 (for 1H), 1024 (for 13C).

Pulse Delay: 1.0 s (ensure relaxation of aromatic protons).

Processing:

Reference spectrum to TMS (

0.00) or residual CHCl₃ (

7.26).

Apply exponential multiplication (LB = 0.3 Hz) to resolve the C3 doublet (

Hz).

Protocol B: Purity Assessment via GC-MS
Self-Validating Step: Monitor the 227/229 m/z ratio. A deviation from 1:1 indicates interference

or lack of bromine.
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Column: HP-5MS or equivalent (30 m x 0.25 mm, 0.25 µm film).

Inlet: Split mode (20:1), 250°C.

Oven Program:

Initial: 60°C (hold 1 min).

Ramp: 20°C/min to 280°C.

Final: 280°C (hold 5 min).

Detection: EI Source (230°C), Quadrupole (150°C). Scan range 40–300 amu.

Visualizations
Analytical Decision Tree
This workflow illustrates the logical path to confirm identity and reject alternatives.
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Unknown Sample
(Suspected 2-Bromo-4-butylaniline)

GC-MS Analysis
Check Molecular Ion (M+)

Isotope Pattern
(M) vs (M+2)

M+ = 227/229

ID: 4-Butylaniline
(Incomplete Bromination)

M+ = 149
(No Bromine)

1H NMR Analysis
Aliphatic Region

1:1 Ratio Confirmed

ID: 2-Bromo-4-tert-butylaniline
(Wrong Isomer)

Singlet (9H) @ 1.28 ppm

CONFIRMED ID:
2-Bromo-4-n-butylaniline

Triplet (3H) @ 0.92 ppm
+ Triplet (2H) @ 2.48 ppm

Click to download full resolution via product page

Figure 1: Step-by-step logic for distinguishing the target compound from precursors and

isomers using MS and NMR.

Mass Spectrometry Fragmentation Pathway
Visualizing the specific cleavage points that differentiate the n-butyl from the tert-butyl analog.
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[M]+ m/z 227/229
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Benzylic Cleavage
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(m/z 184/186)

 -43 Da

Methyl Loss
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(m/z 212/214)

 -15 Da
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Figure 2: Distinct fragmentation pathways. The n-butyl group loses a propyl chain, whereas the

tert-butyl group loses a methyl group.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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